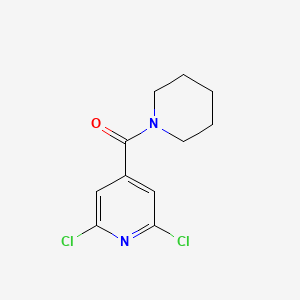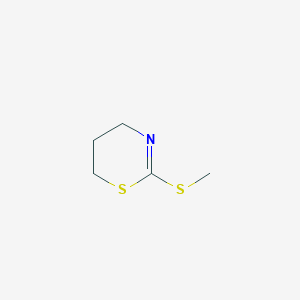
4'-Trifluoromethyl-biphenyl-4-carboxylic acid
概要
説明
4’-Trifluoromethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a biphenyl core
作用機序
Target of Action
It has been tested as an effective hypolipidemic agent in animal species , suggesting that it may interact with enzymes or receptors involved in lipid metabolism.
Pharmacokinetics
It has been synthesized in the [14c]-labelled form, which is suitable for metabolism and distribution studies in animals .
Result of Action
Xenalipin has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models . This suggests that it has a potent hypolipidemic effect, which would be beneficial in therapy for hyperlipidemia.
生化学分析
Biochemical Properties
4’-Trifluoromethyl-biphenyl-4-carboxylic acid has been tested as an effective hypolipidemic agent in various animal species. It has shown significant reduction in serum cholesterol and triglyceride levels, making it beneficial for hyperlipidemia therapy . The compound interacts with enzymes and proteins involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase, enhancing their activity and leading to improved lipid profiles.
Cellular Effects
The effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways related to lipid metabolism, leading to altered gene expression and cellular metabolism. The compound has been observed to modulate the expression of genes involved in lipid synthesis and degradation, thereby impacting overall cellular lipid homeostasis .
Molecular Mechanism
At the molecular level, 4’-Trifluoromethyl-biphenyl-4-carboxylic acid exerts its effects through binding interactions with key enzymes and proteins in lipid metabolism. It acts as an activator of lipoprotein lipase, enhancing the hydrolysis of triglycerides into free fatty acids and glycerol. Additionally, it inhibits the activity of acetyl-CoA carboxylase, reducing the synthesis of fatty acids . These interactions lead to a decrease in lipid accumulation within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that the compound maintains its hypolipidemic effects over extended periods, although slight degradation may occur .
Dosage Effects in Animal Models
The effects of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces serum cholesterol and triglyceride levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4’-Trifluoromethyl-biphenyl-4-carboxylic acid is involved in several metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and hepatic lipase, enhancing their activity and promoting the breakdown of triglycerides. The compound also affects the levels of metabolites involved in lipid synthesis and degradation, leading to improved lipid profiles .
Transport and Distribution
Within cells and tissues, 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in the liver and adipose tissues, where it exerts its hypolipidemic effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is primarily within the cytoplasm and lipid droplets of cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s activity is enhanced in these locations, where it interacts with enzymes and proteins involved in lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
4’-Trifluoromethyl-biphenyl-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
類似化合物との比較
- 4’-Trifluoromethyl-biphenyl-2-carboxylic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the trifluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOFQKVEGRNGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382237 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-71-7 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)







